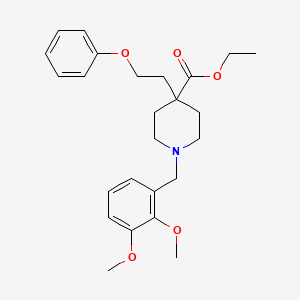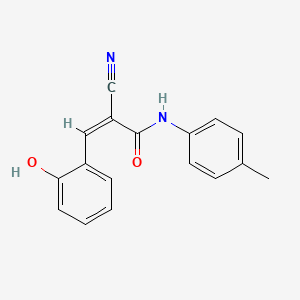![molecular formula C17H24N2 B4996263 1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine (BHP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. BHP is a piperazine derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser degree than a full agonist. This results in a modulatory effect on the receptor's activity, which can lead to changes in downstream signaling pathways. This compound also enhances the activity of the NMDA receptor by binding to a specific site on the receptor and increasing its sensitivity to glutamate, a key neurotransmitter involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine, a neurotransmitter involved in reward and motivation, from dopaminergic neurons. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival. In vivo studies have shown that this compound can enhance cognitive function and memory consolidation in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine in lab experiments is its unique pharmacological profile, which makes it a useful tool compound for investigating the activity of specific receptors and signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same receptors, which can make it more difficult to achieve consistent results.
Zukünftige Richtungen
There are a number of future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine. One potential avenue of investigation is its potential use in the treatment of psychiatric disorders such as depression and schizophrenia, which are associated with dysregulation of the serotonin 5-HT2A receptor. Another potential area of research is its use in enhancing cognitive function and memory consolidation in healthy individuals or those with cognitive impairments. Additionally, further studies could investigate the potential of this compound as a modulator of other neurotransmitter systems, such as the dopamine and glutamate systems.
Synthesemethoden
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine involves the reaction of 1,4-dibromobutane with bicyclo[2.2.1]hept-2-ene under basic conditions, followed by the reaction of the resulting dibromide with phenylpiperazine. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine has been primarily investigated for its potential use as a tool compound in neuroscience research. Specifically, this compound has been found to modulate the activity of the serotonin 5-HT2A receptor, a key target for many psychiatric disorders such as depression and schizophrenia. This compound has also been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-2-4-16(5-3-1)18-8-10-19(11-9-18)17-13-14-6-7-15(17)12-14/h1-5,14-15,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVECBLIDFXQFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)
![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996200.png)

![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)
![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)


![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996251.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4996279.png)
